ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate
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Overview
Description
Ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate, also known as ENPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. ENPC is a pyrazole-based compound that has been synthesized by a number of methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX-2 has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the activity of certain signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic effects, as well as insecticidal activity. In vivo studies have shown that this compound can reduce tumor growth in animal models and has potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
Ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate has several advantages for lab experiments, including its synthetic accessibility, its potential for multiple applications in various fields, and its ability to inhibit specific enzymes and signaling pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate include further studies on its mechanism of action, its potential use as a pesticide, and its potential as a cancer therapy.
Synthesis Methods
Ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate has been synthesized by a number of methods, including the reaction of ethyl 3-aminocrotonate with ethyl oxalyl chloride, followed by the reaction of the resulting ethyl 3-[(ethoxycarbonyl)amino]crotonate with 4-nitro-1H-pyrazole-5-carboxylic acid. Another method involves the reaction of ethyl 3-aminocrotonate with ethyl oxalyl chloride, followed by the reaction of the resulting ethyl 3-[(ethoxycarbonyl)amino]crotonate with 4-nitropyrazole-5-carboxamide. Both methods have been successful in synthesizing this compound.
Scientific Research Applications
Ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to have anti-tumor activity and has been studied for its potential use in cancer therapy. In agriculture, this compound has been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Properties
Molecular Formula |
C9H13N5O6 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-4-nitro-1H-pyrazol-5-yl]carbamate |
InChI |
InChI=1S/C9H13N5O6/c1-3-19-8(15)10-6-5(14(17)18)7(13-12-6)11-9(16)20-4-2/h3-4H2,1-2H3,(H3,10,11,12,13,15,16) |
InChI Key |
MAJAJNBFGFUERK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=NN1)NC(=O)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NN1)NC(=O)OCC)[N+](=O)[O-] |
solubility |
35.9 [ug/mL] |
Origin of Product |
United States |
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